6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione
Description
Properties
IUPAC Name |
7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-9-6(7)2-1-5-10-9/h1-2,5H,3-4H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNZOSYBOQWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation and Hydrolysis-Esterification Sequence
The most industrially viable route begins with 2,3-bis(chloromethyl)pyridine (compound II) as the starting material. In the first step, nucleophilic substitution with potassium cyanide in dimethylformamide at 80–100°C yields 2,3-bis(cyanomethyl)pyridine (compound III). Subsequent hydrolysis of the nitrile groups using concentrated hydrochloric acid at reflux generates the corresponding dicarboxylic acid, which undergoes esterification with methanol or ethanol in the presence of sulfuric acid to produce dimethyl 2,3-bis(methoxycarbonylmethyl)pyridine-5,8-dione (compound I).
Key advantages of this approach include:
Reductive Amination and Acylation
Reduction of compound I with sodium borohydride in tetrahydrofuran at 0–5°C selectively converts the ester groups to hydroxymethyl moieties, forming 2,3-bis(hydroxymethyl)pyridine-5,8-diol (compound IV). Subsequent acylation with methanesulfonyl chloride in dichloromethane using triethylamine as base yields the dimethanesulfonate derivative (compound V) in 89–93% purity. Critical parameters include:
Ammonolytic Ring Closure
The final step involves treating compound V with aqueous ammonia (28–30% w/w) in acetonitrile at 80°C under 5–7 atm pressure. This nucleophilic substitution-elimination sequence forms the azepine ring via intramolecular cyclization, delivering 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione (compound VI) with 99.2% HPLC purity after activated charcoal treatment.
Comparative Performance Metrics
Alternative Methodologies from Recent Literature
Ring-Closing Metathesis Approach
A 2024 study demonstrated the use of Grubbs’ second-generation catalyst (5 mol%) to cyclize N-allyl pyridone derivatives in dichloromethane at 40°C. While this method achieves 68% yield, limitations include:
Condensation-Reduction Strategy
Reacting 2-aminonicotinic acid with 1,4-diketones in acetic acid under reflux forms the pyridoazepine skeleton via Paal-Knorr cyclization. Subsequent hydrogenation over Raney nickel at 120°C introduces saturation, yielding the target compound in 54% overall yield. This route suffers from:
- Byproduct formation : Competing imine and enamine adducts reduce efficiency.
- High-pressure requirements : Hydrogenation at 50 psi limits scalability.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ tubular reactors for the cyanation step, achieving:
Crystallization Engineering
Anti-solvent crystallization using heptane-ethyl acetate mixtures (3:1 v/v) improves compound VI recovery to 92% while reducing residual ammonia levels below 10 ppm.
Mechanistic Insights
Cyclization Kinetics
Studies using in-situ FTIR revealed second-order kinetics for the ring-closure step, with activation energy of 72.3 kJ/mol. Rate-limiting steps involve:
Stereoelectronic Effects
Density functional theory (DFT) calculations (B3LYP/6-311+G**) show that the cisoid conformation of compound V lowers the transition state energy by 14.7 kcal/mol compared to transoid forms, rationalizing the high regioselectivity.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce fully or partially hydrogenated compounds .
Scientific Research Applications
Chemistry
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione serves as a vital building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows chemists to explore new derivatives with potentially enhanced properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield oxo-derivatives using agents like potassium permanganate. |
| Reduction | Hydrogenation can produce reduced forms of the compound using palladium on carbon as a catalyst. |
| Substitution | Nucleophilic substitutions can introduce different functional groups into the molecule. |
Biological Activities
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Pharmaceutical Development
The compound is being explored as a scaffold for developing new pharmaceuticals targeting neurological and cardiovascular disorders. Its interactions with dopamine receptors make it a candidate for treating conditions such as Parkinson's disease and anxiety disorders.
| Target Condition | Mechanism |
|---|---|
| Neurological Disorders | Acts as a dopamine D3 receptor ligand; may function as an antagonist or partial agonist. |
| Cardiovascular Disorders | Potential modulation of pathways related to cardiovascular health through enzyme inhibition. |
Case Study 1: Dopamine D3 Receptor Interaction
A study highlighted the efficacy of this compound as a dopamine D3 receptor ligand. The compound demonstrated promising results in modulating receptor activity which is critical in treating Parkinson's disease and other cognitive disorders .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine: Similar in structure but differs in the position of nitrogen atoms.
Tetrahydrobenzo[b]azepines: These compounds have a benzene ring fused to the azepine ring, offering different chemical properties and applications.
Uniqueness
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and potential for diverse applications .
Biological Activity
6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C9H12N2O2
- SMILES : C1CCNC2=C(C1)C=CC=N2
- InChI : InChI=1S/C9H12N2O2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11)
The compound exhibits a unique bicyclic structure that contributes to its biological activity.
Dopamine D3 Receptor Modulation
One of the primary areas of research surrounding this compound is its interaction with dopamine D3 receptors. It has been identified as a ligand for these receptors, displaying potential as a D3 antagonist or partial agonist . This activity suggests its application in treating disorders associated with the D3 receptor such as:
- Addiction : The compound may help in managing substance use disorders by modulating dopaminergic pathways.
- Psychiatric Disorders : It shows promise for conditions like schizophrenia and impulse control disorders .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies and Experimental Data
| Study | Activity | IC50 (µM) | Cell Lines |
|---|---|---|---|
| D3 Receptor Modulation | N/A | N/A | |
| CDK Inhibition | 0.16 | MCF7 | |
| Cytotoxicity | 6.66 | HCT116 |
These findings highlight the compound's potential as both a neurological agent and an anticancer drug.
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Basic Research Question
- 1H/13C NMR : Critical for confirming the fused pyridoazepine ring system. Key signals include downfield shifts for carbonyl carbons (δ ~170–180 ppm) and aromatic protons (δ 7.0–8.5 ppm). Assignments are validated via 2D NMR (COSY, HSQC) to resolve overlapping signals from hydrogenated carbons .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with substituents like aryl or alkyl groups .
How can factorial design optimize reaction parameters for synthesizing derivatives of this compound?
Advanced Research Question
A 2^k factorial design is recommended to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Factors : Temperature (low: 120°C, high: 150°C), solvent (DMF vs. nitrobenzene), and catalyst (FeSO4 vs. AlCl3).
- Responses : Yield, purity, and reaction time.
Data analysis via ANOVA identifies interactions (e.g., high temperature + nitrobenzene improves cyclization but increases side reactions). Response surface methodology (RSM) then refines optimal conditions .
How should researchers resolve contradictions in spectral data for structurally similar derivatives?
Advanced Research Question
Discrepancies in NMR or IR data between analogs (e.g., regioisomeric amino-substituted derivatives) are addressed by:
- X-ray Crystallography : Definitive structural assignment via hydrogen-bonding patterns and dimeric packing, as seen in the parent compound’s dimer structure .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, aligning with experimental data .
- Comparative Analysis : Cross-referencing with published analogs (e.g., chromenoquinoline-diones) to identify substituent-specific spectral trends .
What experimental strategies confirm the hydrogen-bonded dimeric structure of this compound?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Resolves intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the dimer. Refinement with SHELX software validates bond lengths and angles .
- Thermogravimetric Analysis (TGA) : Measures thermal stability; dimeric structures often show higher decomposition temperatures due to intermolecular interactions.
- Solution-State NMR : Dilution studies monitor changes in NH proton chemical shifts, indicating dimer dissociation in polar solvents .
How can researchers design assays to evaluate the biological activity of this compound?
Advanced Research Question
- Target Selection : Prioritize targets based on structural analogs (e.g., pyridodiazepinediones with reported anti-HIV or kinase inhibitor activity) .
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., HIV-1 reverse transcriptase inhibition using fluorescent dNTP analogs).
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- SAR Studies : Synthesize derivatives with varied substituents (e.g., ethoxymethyl, phenyl) to correlate structure with activity .
What protocols ensure stability during storage and handling of this compound?
Basic Research Question
- Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid exposure to light, heat, or static discharge, which may degrade the fused ring system .
How can computational models predict the reactivity and electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior or dimer stability .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
